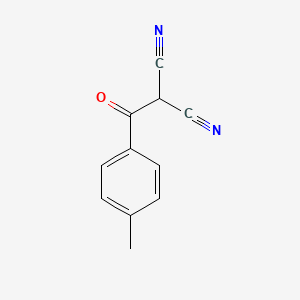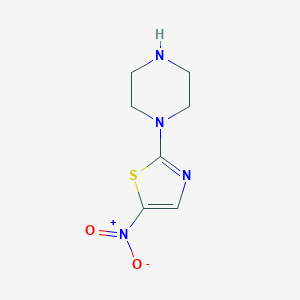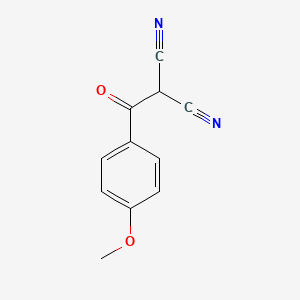
4-Methylbenzoylmalononitrile
Vue d'ensemble
Description
4-Methylbenzoylmalononitrile (4-MBCM) is an organic compound with a molecular formula of C13H10N2O2. It is a white solid with a faint odor and is soluble in water and alcohol. 4-MBCM is a member of the benzoylmalononitrile family, which is composed of compounds that contain a benzoyl group attached to a malononitrile. 4-MBCM is used in a variety of scientific research applications, including as a reagent in organic synthesis, as a fluorescent probe in biological research, and as a catalyst in the preparation of polymers materials.
Applications De Recherche Scientifique
Chemical Reactions and Properties
- Anomalous Reactions and Tautomerism : 4-Nitrophenylmalononitrile, related to 4-Methylbenzoylmalononitrile, shows unique reactions with nitric acid, contrary to typical understandings of its group properties. This includes a through-ring nitro/aci-nitro tautomerism, highlighting unusual chemical behavior (Suzuki, Koide, & Ogawa, 1988).
Applications in Molecular Analysis
- Matrix-Assisted Laser Desorption/Ionization (MALDI-TOFMS) : A compound structurally similar to 4-Methylbenzoylmalononitrile, 2-[(2E)-3-(4-tert-Butylphenyl)-2-methylprop-2-enylidene]malononitrile, is used in MALDI-TOFMS for analyzing a variety of compounds including organometallics and carbohydrates (Wyatt, Stein, & Brenton, 2006).
Catalysis and Synthesis
- Carbene-Catalyzed Reactions : In a study, methylenemalononitriles, which include 4-Methylbenzoylmalononitrile, are used in carbene-catalyzed reactions for creating complex tetrahydrocarbazole derivatives. This demonstrates its utility in advanced organic synthesis (Mou et al., 2020).
Biocompatible Functionalization
- Polymersome Surface Functionalization : Research has shown that functionalization of polymersome surfaces, which can include derivatives of 4-Methylbenzoylmalononitrile, is crucial for applications like drug delivery and cell targeting. This involves conjugation with active ligands for guiding polymersomes in vivo (Egli et al., 2011).
Green Chemistry Synthesis
- Nano Ionic Liquid Applications : Nano ionic liquids, including derivatives of malononitrile, demonstrate efficient synthesis of pyrazole derivatives under green conditions, aligning with green chemistry principles. This highlights its role in environmentally friendly chemical processes (Zolfigol et al., 2015).
Propriétés
IUPAC Name |
2-(4-methylbenzoyl)propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-8-2-4-9(5-3-8)11(14)10(6-12)7-13/h2-5,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGUXCOLDRHVOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylbenzoylmalononitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Methylimidazo[2,1-b]thiazole](/img/structure/B3328371.png)
![[4-(Cyclopropanecarbonyl)piperazin-1-yl]-cyclopropylmethanone](/img/structure/B3328374.png)

![8'-Chloro-5'-methoxy-1'H-spiro[cyclohexane-1,4'-quinazolin]-2'(3'H)-one](/img/structure/B3328407.png)
![8'-chloro-5'-hydroxy-1'H-spiro[cyclohexane-1,4'-quinazolin]-2'(3'H)-one](/img/structure/B3328413.png)






